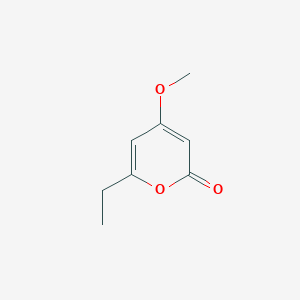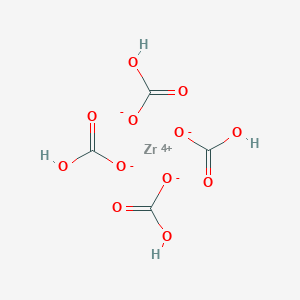
1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzhydrol moiety and a bis(2-methoxyethyl)amino group, making it a valuable subject of study in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride typically involves multiple steps, starting with the preparation of the benzhydrol core This can be achieved through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzhydrol moiety can be oxidized to benzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzhydrol moiety yields benzophenone, while reduction results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzhydrol moiety may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methoxyethyl)aminosulfur trifluoride: Known for its use as a deoxofluorinating agent in organic synthesis.
N,N-Dimethylaminosulfur trifluoride: Another deoxofluorinating agent with similar applications.
Uniqueness
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
100311-05-5 |
|---|---|
Fórmula molecular |
C22H32ClNO3 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
3-[bis(2-methoxyethyl)amino]-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-19(18-23(14-16-25-2)15-17-26-3)22(24,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-13,19,24H,14-18H2,1-3H3;1H |
Clave InChI |
PAVBTUXCEIGBKV-UHFFFAOYSA-N |
SMILES |
CC(CN(CCOC)CCOC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
SMILES canónico |
CC(CN(CCOC)CCOC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Sinónimos |
1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)






